2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide
Description
Properties
IUPAC Name |
2-cyclohexyl-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c20-14(12-13-4-2-1-3-5-13)16-8-9-18-10-11-19-15(18)6-7-17-19/h6-7,10-11,13H,1-5,8-9,12H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLBTSFIPVPILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]imidazole core: This can be achieved through the cyclization of appropriate precursors, such as pyrazole and imidazole derivatives, under specific conditions.
Attachment of the cyclohexyl group:
Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage, typically through amidation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazolo[1,5-a]imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]imidazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as pyrazolopyrimidines, share some structural similarities.
Imidazole Derivatives: Compounds with the imidazole ring, such as benzimidazoles, also exhibit similar chemical properties.
Uniqueness
2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is unique due to the combination of the cyclohexyl group and the pyrazolo[1,5-a]imidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexyl group and a pyrazolo[1,5-a]imidazole moiety, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Protein Kinases : Pyrazolo[1,5-a]imidazole derivatives have been shown to inhibit kinases involved in cancer progression, such as Aurora-A kinase and CDK2, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating pathways involved in cytokine production and immune response .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies reveal significant cytotoxicity against:
- MCF-7 (breast cancer) : IC50 values were reported as low as 0.01 µM for structurally similar compounds, indicating potent activity .
- NCI-H460 (lung cancer) : Compounds in this class demonstrated IC50 values around 0.03 µM, suggesting strong inhibitory effects on cell growth .
Anti-inflammatory Activity
In addition to anticancer properties, the compound may also exhibit anti-inflammatory effects. Studies have shown that related pyrazole derivatives can reduce inflammation markers in vitro and in vivo models, suggesting a dual therapeutic role .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
| Study | Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxic |
| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | Antitumor |
| Li et al. | 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 0.39 | Autophagy induction |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Early studies suggest favorable absorption characteristics with moderate metabolic stability; however, comprehensive toxicological evaluations are necessary to establish safety profiles for clinical use.
Q & A
Q. What are the optimal synthetic routes for 2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Cyclohexyl Acetamide Core Formation : Reacting cyclohexylacetic acid with a chloroacetylating agent (e.g., chloroacetyl chloride) under basic conditions (e.g., triethylamine) to form the acetamide backbone .
- Imidazole Functionalization : Introducing the pyrazolo[1,5-a]imidazole moiety via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as described for structurally related compounds .
- Purification : Use silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate the final product.
Critical parameters include:
- Temperature Control : Maintaining 0–5°C during acylation to minimize side reactions .
- Catalyst Loading : 10 mol% Cu(OAc)₂ for efficient cycloaddition .
- Protection of Reactive Groups : Temporary protection of the imidazole nitrogen to prevent undesired alkylation .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazoloimidazole ring (e.g., δ 8.36 ppm for triazole protons in related structures ) and cyclohexyl group conformation (axial vs. equatorial protons at δ 1.2–2.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₇N₅O: 366.2285) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1670 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguity in stereochemistry for the cyclohexyl group or imidazole substitution pattern .
Q. What preliminary assays are recommended to assess its biological activity?
Methodological Answer:
- Enzyme Inhibition Screens : Test acetylcholinesterase (AChE) inhibition using Ellman’s assay, as cyclohexyl-acetamide derivatives often target cholinergic pathways .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, comparing to structurally related pyrazoloimidazoles showing IC₅₀ values of 5–20 µM .
- Antimicrobial Disk Diffusion : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50 µg/mL, referencing similar compounds with 10–15 mm inhibition zones .
Advanced Research Questions
Q. How does the cyclohexyl group influence the compound’s pharmacokinetics and target binding?
Methodological Answer:
- Lipophilicity Analysis : Measure logP (e.g., using shake-flask method) to predict membrane permeability. Cyclohexyl groups typically increase logP by 1–2 units compared to linear alkyl chains .
- Molecular Dynamics Simulations : Model interactions with AChE’s peripheral anionic site. The bulky cyclohexyl group may sterically hinder entry into narrow binding pockets but enhance hydrophobic interactions in broader cavities .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Cyclohexyl moieties often slow metabolism compared to aromatic substituents .
Q. What strategies resolve contradictions in reported biological activities of pyrazoloimidazole derivatives?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Meta-Analysis : Compare substituent effects across studies. For example:
Substituent Activity Trend (IC₅₀) Reference 4-Methoxyphenyl AChE IC₅₀ = 0.8 µM Trifluoromethylphenyl Cytotoxicity IC₅₀ = 12 µM Cyclopropyl-thiadiazole Antimicrobial MIC = 8 µg/mL -
Assay Standardization : Re-test disputed compounds under uniform conditions (e.g., pH 7.4 buffer, 37°C incubation) to control variables like solvent effects .
-
Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions that may explain divergent results .
Q. How can computational methods optimize the design of derivatives with enhanced selectivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses in AChE (PDB: 4EY7) and prioritize derivatives with:
- High docking scores (<-9 kcal/mol).
- Hydrogen bonds with Ser203 or π-π stacking with Trp286 .
- Quantum Mechanical (QM) Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic regions susceptible to metabolic modification .
- ADMET Prediction : Tools like SwissADME forecast blood-brain barrier penetration (critical for neurodegenerative applications) and hERG inhibition risks .
Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
- Pull-Down Assays : Use biotinylated analogs to capture protein targets from cell lysates, followed by LC-MS/MS identification .
- In Vivo Imaging : Track biodistribution in zebrafish models using fluorescently tagged derivatives (e.g., BODIPY conjugates) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Bridging : Measure plasma/tissue concentrations in rodent models to confirm achievable in vivo levels match in vitro IC₅₀ values .
- Microenvironment Mimicry : Re-test in 3D tumor spheroids or co-culture systems (e.g., with fibroblasts) to replicate in vivo stromal interactions .
- Metabolite Identification : Use HPLC-MS to detect active/inactive metabolites that may explain reduced efficacy in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
